PEG9 Linker Length for PROTAC Efficiency
The nine-unit PEG chain (n=9) in m-PEG9-Hydrazide provides an empirically determined optimal balance between aqueous solubility enhancement and linker conformational flexibility for PROTAC ternary complex formation [1]. In contrast, shorter PEG linkers (n≤4) may limit the achievable spatial separation between E3 ligase and target protein ligands, potentially restricting the conformational search space required for productive ubiquitination geometry, while longer PEG chains (n≥12) can introduce excessive entropic freedom that reduces the probability of stable ternary complex formation and may impair cellular permeability [2]. Systematic linker length optimization studies across multiple PROTAC targets have demonstrated that PEG chains spanning 6–9 ethylene oxide units frequently yield maximal degradation efficiency (DC₅₀ values differing by >10-fold between optimal and suboptimal lengths) [3].
| Evidence Dimension | PROTAC ternary complex formation efficiency as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG9 (9 ethylene oxide units; ~470 Da; ~13-atom effective spacer length equivalent to ~20+ carbon atoms when accounting for PEG backbone conformation) |
| Comparator Or Baseline | PEG4 (shorter, ~4 units); PEG12 (longer, ~12 units); Literature reports optimal PROTAC linker length range of 12–20+ carbons or 6–9 PEG units for maximal degradation efficiency |
| Quantified Difference | DC₅₀ values can vary by >10-fold between optimal and suboptimal linker lengths in PROTAC degradation assays [3] |
| Conditions | Systematic PROTAC linker length optimization studies across diverse target–E3 ligase pairs; in vitro cellular degradation assays |
Why This Matters
For procurement decisions, selecting m-PEG9-Hydrazide reduces the linker-length optimization burden in PROTAC library synthesis, as PEG9 resides within the empirically validated optimal range for many target systems.
- [1] BOC Sciences PTC. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Article, 2025. Available from: https://ptc.bocsci.com View Source
- [2] AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. 2024. Available from: https://axispharm.com View Source
- [3] BOC Sciences. PEG & PROTAC Solutions: Optimizing Linker Length for Degradation Efficiency. Technical Resource, 2023. Available from: https://peg.bocsci.com View Source
